molecular formula C22H16S B14700818 2,3,5-Triphenylthiophene CAS No. 20851-07-4

2,3,5-Triphenylthiophene

Cat. No.: B14700818
CAS No.: 20851-07-4
M. Wt: 312.4 g/mol
InChI Key: QIQRZPZOOFRYRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,5-Triphenylthiophene is a thiophene derivative characterized by the presence of three phenyl groups attached to the thiophene ring at positions 2, 3, and 5. This compound, with the molecular formula C22H16S, is known for its unique structural and electronic properties, making it a subject of interest in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-Triphenylthiophene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation reaction involving sulfur and phenyl-substituted acetylenes. The reaction is often carried out in the presence of a base such as sodium hydride or potassium tert-butoxide in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of catalysts and solvents is crucial to ensure the efficiency and cost-effectiveness of the process .

Chemical Reactions Analysis

Types of Reactions: 2,3,5-Triphenylthiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,3,5-Triphenylthiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,5-Triphenylthiophene involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

    Thiophene: The parent compound with a simpler structure.

    2,3,4-Triphenylthiophene: Another derivative with phenyl groups at different positions.

    2,5-Diphenylthiophene: A related compound with two phenyl groups.

Uniqueness: 2,3,5-Triphenylthiophene is unique due to the specific arrangement of phenyl groups, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry .

Properties

IUPAC Name

2,3,5-triphenylthiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16S/c1-4-10-17(11-5-1)20-16-21(18-12-6-2-7-13-18)23-22(20)19-14-8-3-9-15-19/h1-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIQRZPZOOFRYRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80462081
Record name Thiophene, 2,3,5-triphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80462081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20851-07-4
Record name Thiophene, 2,3,5-triphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80462081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.